13-Eicosenoic acid
CAS No.:
Cat. No.: VC16787731
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H38O2 |
|---|---|
| Molecular Weight | 310.5 g/mol |
| IUPAC Name | icos-13-enoic acid |
| Standard InChI | InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22) |
| Standard InChI Key | URXZXNYJPAJJOQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC=CCCCCCCCCCCCC(=O)O |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Physical Properties
13-Eicosenoic acid (C₂₀H₃₈O₂) has a molecular weight of 310.51 g/mol and belongs to the class of unsaturated fatty acids. Its cis configuration at the Δ13 position distinguishes it from trans isomers and influences its physicochemical behavior . Key properties include:
| Property | Value |
|---|---|
| Boiling Point | 426.3 ± 14.0 °C (predicted) |
| Density | 0.895 ± 0.06 g/cm³ |
| Solubility in Ethanol | 20 mg/mL |
| pKa | 4.78 ± 0.10 |
| Storage Temperature | −20°C |
The compound exists as a colorless to light yellow solid at room temperature and exhibits moderate solubility in polar solvents like ethanol-phosphate-buffered saline mixtures (1:1 ratio) .
Spectroscopic and Chromatographic Identification
Gas chromatography–mass spectrometry (GC-MS) analyses reveal distinct retention times and fragmentation patterns for 13-eicosenoic acid. In insulin-secreting INS-1 cells, it elutes adjacent to other C20 fatty acids, such as eicosadienoic and eicosatrienoic acids, with baseline resolution achieved using polar capillary columns . Its characteristic mass spectrum includes a molecular ion peak at m/z 310 and fragment ions corresponding to cleavage at the double bond (e.g., m/z 196 and 114) .
Biological Roles and Metabolic Pathways
Incorporation into Lipid Classes
13-Eicosenoic acid integrates into phospholipids, triglycerides, and cholesteryl esters in mammalian tissues. In neuronal cells, it undergoes chain elongation to form nervonic acid (C24:1ω9), a critical component of sphingolipids in myelin sheaths . Conversely, β-oxidation shortens it to oleic acid (C18:1ω9), which modulates membrane fluidity and signaling pathways .
Association with Metabolic and Reproductive Health
Dietary studies highlight its dual role in metabolic regulation:
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Gut Microbiota Modulation: Inverse correlations between 13-eicosenoic acid intake and Parasutterella sp. abundance suggest it may influence microbial communities linked to glucose homeostasis .
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Reproductive Effects: Elevated serum levels of trans-11-eicosenoic acid correlate with reduced pregnancy rates, potentially due to altered membrane fluidity in oocytes .
In aging populations, 13-eicosenoic acid metabolism shifts: older adults exhibit 2.2-fold higher plasma docosahexaenoic acid (DHA) levels derived from 13-eicosenoic acid compared to younger individuals, implying age-dependent differences in elongation/desaturation efficiency .
Analytical Quantification in Biological Matrices
GC-MS Methodologies
A validated GC-MS protocol for 13-eicosenoic acid quantification in INS-1 cells demonstrates linearity (R² > 0.99) across 0–20 mM glucose conditions . Representative data from four glucose concentrations are summarized below:
| Fatty Acid | 0 mM Glucose | 0.5 mM Glucose | 10 mM Glucose | 20 mM Glucose |
|---|---|---|---|---|
| C16:0 (Palmitic) | 220 ± 1 | 240 ± 5 | 250 ± 6 | 210 ± 11 |
| C20:1 (13-Eicosenoic) | 1.1 ± 0.03 | 1.1 ± 0.03 | 1.2 ± 0.02 | 0.93 ± 0.05 |
| C20:4 (Arachidonic) | 7.4 ± 0.2 | 7.1 ± 0.2 | 7.5 ± 0.2 | 6.0 ± 0.2 |
Data expressed as peak area (×10⁶) ± SEM. Significant differences (p < 0.05) denoted by letter annotations .
Challenges in Quantitation
Interference from co-eluting isomers (e.g., cis-11-eicosenoic acid) necessitates advanced chromatographic techniques, such as silver-ion HPLC, for unambiguous identification .
Pharmacokinetics and Age-Related Metabolism
A dual-isotope tracer study in humans (NCT02957188) compared ¹³C-13-eicosenoic acid kinetics between young (25 years) and older (75 years) adults :
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Plasma Half-Life: ~2 days in both cohorts, indicating conserved clearance mechanisms.
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β-Oxidation Rates: No age-dependent differences in cumulative ¹³CO₂ excretion (p = 0.485).
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Tissue Distribution: Older adults exhibited higher ¹³C-DHA in plasma, suggesting preferential retention in neural tissues .
Applications in Food Science and Nutrition
Meat Quality Enhancement
Dietary supplementation with N-carbamylglutamate (NCG) in Ningxiang pigs elevates 13-eicosenoic acid levels in subcutaneous fat and muscle, correlating with improved tenderness and flavor profiles . This effect is attributed to NCG’s role in enhancing arginine synthesis, which modulates lipid metabolism .
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